Home > Products > Screening Compounds P66260 > Gemcitabine elaidate
Gemcitabine elaidate - 210829-30-4

Gemcitabine elaidate

Catalog Number: EVT-269027
CAS Number: 210829-30-4
Molecular Formula: C27H43F2N3O5
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcitabine elaidate (also known as CP-4126 and gemcitabine-5'-elaidic ester) is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC). [] Gemcitabine is a widely used chemotherapeutic agent, classified as an antimetabolite deoxynucleoside analogue. [] Gemcitabine elaidate serves as a prodrug, designed to improve upon the limitations of gemcitabine, particularly its dependence on specific nucleoside transporters for cellular entry. [] In scientific research, gemcitabine elaidate plays a crucial role in investigating novel drug delivery strategies and overcoming drug resistance mechanisms in various cancers, particularly pancreatic cancer. [, ]

Future Directions
  • Clinical Development: Further investigation is crucial to translate its preclinical promise into clinical applications. Phase I clinical trials have been conducted, showing promising antitumor activity. [, ] Further clinical trials are necessary to establish its safety, efficacy, and optimal dosing strategies.
  • Targeted Delivery Systems: Exploring and optimizing novel drug delivery systems, such as nanoparticles and other targeted approaches, could further enhance its therapeutic index and minimize side effects. [, , ]
  • Combination Therapies: Investigating synergistic combinations with other anticancer agents, particularly those targeting specific resistance mechanisms or pathways, holds significant potential for enhancing therapeutic efficacy. [, ]

Gemcitabine

Compound Description: Gemcitabine (dFdC) is a nucleoside analog antimetabolite drug widely used in the treatment of various malignancies, including pancreatic cancer. [, , ] It exerts its anticancer effects by inhibiting DNA synthesis. []

Relevance: Gemcitabine elaidate is a lipophilic derivative of gemcitabine designed to enhance cellular uptake and overcome resistance mechanisms associated with nucleoside transporter dependence. [, ] Unlike gemcitabine, which relies on specialized nucleoside transporters (hENT1) for cellular entry, gemcitabine elaidate can passively diffuse across cell membranes. []

Difluorodeoxycytidine diphosphate (dFdCDP)

Compound Description: dFdCDP is an active metabolite of both gemcitabine and gemcitabine elaidate. [] It acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. [] By inhibiting ribonucleotide reductase, dFdCDP depletes the pool of deoxynucleotides available for DNA replication, ultimately leading to cell death. []

Relevance: Both gemcitabine and gemcitabine elaidate are prodrugs that are metabolized intracellularly to dFdCDP. [] This shared metabolic pathway highlights the similar mechanism of action between the two compounds, with dFdCDP playing a central role in their anticancer effects. []

Difluorodeoxycytidine triphosphate (dFdCTP)

Compound Description: dFdCTP is another active metabolite of gemcitabine and gemcitabine elaidate. [] It gets incorporated into DNA strands during replication, causing chain termination and triggering apoptosis. []

Relevance: Similar to dFdCDP, dFdCTP contributes to the anticancer activity of both gemcitabine and gemcitabine elaidate. [] The ability of both compounds to generate dFdCTP intracellularly further emphasizes their shared mechanism of action and highlights the importance of this metabolite in their therapeutic efficacy. []

Chlorin e6 (Ce6)

Compound Description: Chlorin e6 is a photosensitizer used in photodynamic therapy (PDT). [] PDT involves the activation of photosensitizers with specific wavelengths of light, leading to the generation of reactive oxygen species that damage tumor cells. []

Relevance: While not structurally related to gemcitabine elaidate, Ce6 has been investigated in combination with gemcitabine elaidate for the treatment of orthotopic bladder cancer. [] A study demonstrated that co-encapsulating Ce6 and gemcitabine elaidate within tumor-targeting glycosylated nanocarriers enhanced the therapeutic efficacy against bladder tumors in mice. []

JQ1

Compound Description: JQ1 is a small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. [] BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. [] JQ1 disrupts this interaction, leading to changes in gene expression and impacting various cellular processes. []

Relevance: JQ1 has been explored in combination with gemcitabine elaidate for pancreatic ductal adenocarcinoma (PDAC) treatment. [] A study demonstrated that co-delivering JQ1 and gemcitabine elaidate using a lipid-polymer hybrid drug delivery system enhanced drug delivery, activated antitumor immunity, and produced significant antitumor effects in a mouse model of PDAC. []

Palmitoyl-DL-carnitine chloride (PC)

Compound Description: PC is an inhibitor of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis. [] PC also possesses cationic properties that can enhance the cellular uptake of nanocarriers. []

Relevance: PC has been investigated as a component of a nanoliposomal drug delivery system for gemcitabine elaidate. [] The study demonstrated that incorporating PC into the nanoliposomes enhanced cellular uptake, inhibited angiogenesis, and augmented the anticancer potency of gemcitabine elaidate in pancreatic cancer models. []

ONC201

Compound Description: ONC201 is a small-molecule drug that targets the death receptor 5 (DR5) and inhibits the PI3K/AKT and MEK signaling pathways. [, ] It induces apoptosis in various cancer types and exhibits a favorable safety profile. []

Relevance: ONC201 has shown synergistic anticancer effects with gemcitabine elaidate in preclinical models of pancreatic cancer. [, ] Studies suggest that combining ONC201 with gemcitabine elaidate enhances the inhibition of neoplastic proliferation, overcomes chemoresistance, and promotes antitumor immunity. [] This combination therapy offers a promising strategy for treating pancreatic cancer by targeting multiple oncogenic pathways. []

Overview

Gemcitabine elaidate is a lipid-drug conjugate derived from the chemotherapeutic agent gemcitabine and elaidic acid. This compound is designed to enhance the stability and cellular uptake of gemcitabine, particularly in overcoming resistance associated with the human equilibrative nucleoside transporter 1. Gemcitabine elaidate has been primarily investigated for its potential in treating various cancers, including pancreatic cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma .

Source

Gemcitabine elaidate is synthesized through the conjugation of gemcitabine with elaidic acid. This synthesis aims to improve the pharmacokinetic properties of gemcitabine, allowing it to bypass certain resistance mechanisms in tumor cells .

Classification

Gemcitabine elaidate is classified as a small molecule drug and is categorized as an investigational compound. It falls under the category of DNA synthesis inhibitors and is primarily used in oncology .

Synthesis Analysis

Methods

The synthesis of gemcitabine elaidate involves a chemical reaction where gemcitabine is covalently linked to elaidic acid. This process enhances the lipophilicity of gemcitabine, facilitating its cellular uptake without relying on nucleoside transporters .

Technical Details

The conjugation reaction typically employs esterification techniques, where the hydroxyl group of the sugar moiety in gemcitabine reacts with the carboxylic group of elaidic acid. The resulting ester bond increases the stability of gemcitabine in biological systems, allowing for more effective delivery to tumor sites .

Molecular Structure Analysis

Structure

The molecular formula of gemcitabine elaidate is C27H43F2N3O5, with a molecular weight of approximately 527.654 g/mol. The compound features a complex structure that includes a difluorinated pyrimidine base and a long-chain fatty acid moiety (elaidic acid) linked via an ester bond .

Data

  • CAS Number: 210829-30-4
  • IUPAC Name: [(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (9E)-octadec-9-enoate
  • InChI Key: HESSNRGIEVBPRB-QDDPNBLJSA-N
Chemical Reactions Analysis

Reactions

Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells. This hydrolysis process is crucial for converting the prodrug into its active form .

Technical Details

The hydrolysis reaction can be represented as follows:

Gemcitabine elaidate+H2OesteraseGemcitabine+Elaidic acid\text{Gemcitabine elaidate}+\text{H}_2\text{O}\xrightarrow{\text{esterase}}\text{Gemcitabine}+\text{Elaidic acid}

This reaction facilitates the release of gemcitabine at targeted sites within tumors, enhancing its therapeutic efficacy while minimizing systemic exposure .

Mechanism of Action

Process

Gemcitabine elaidate acts as a prodrug that is converted to gemcitabine through enzymatic hydrolysis. Once inside the cell, gemcitabine inhibits key enzymes involved in DNA synthesis, such as ribonucleotide reductase and deoxycytidine kinase. This inhibition leads to depletion of deoxyribonucleotide triphosphates (dNTPs), disrupting DNA replication and inducing apoptosis in cancer cells .

Data

The pharmacokinetics of gemcitabine elaidate demonstrate dose-dependent behavior, with maximum plasma concentrations achieved at the end of infusion. The compound's ability to bypass hENT1-related resistance mechanisms allows for more effective treatment outcomes in resistant cancer types .

Physical and Chemical Properties Analysis

Physical Properties

Gemcitabine elaidate is characterized as a lipophilic compound due to its fatty acid modification. This lipophilicity enhances its solubility in lipid membranes, facilitating cellular uptake.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified
  • Solubility: Enhanced solubility compared to parent gemcitabine
  • Stability: Increased stability against enzymatic degradation compared to gemcitabine alone .
Applications

Scientific Uses

Gemcitabine elaidate has been extensively studied for its potential applications in cancer therapy. It has shown promise in treating solid tumors, particularly pancreatic ductal adenocarcinoma and non-small-cell lung cancer. Research indicates that it may improve therapeutic outcomes when used in combination with other agents or novel delivery systems such as nanoliposomes .

Moreover, ongoing studies are exploring its use in combination therapies aimed at enhancing anti-tumor efficacy and overcoming drug resistance mechanisms associated with conventional treatments .

Structural Classification and Synthesis of Gemcitabine Elaidate

Chemical Derivatization Strategies for Prodrug Design

Gemcitabine elaidate (CP-4126, CO-101) is a lipid-conjugated prodrug of the nucleoside analogue gemcitabine (2',2'-difluorodeoxycytidine, dFdC), designed to overcome intrinsic limitations of the parent drug. Gemcitabine’s efficacy is hampered by:

  • Metabolic instability: Rapid hepatic deamination by cytidine deaminase (CDA) to inactive difluorodeoxyuridine (dFdU) [3] [9].
  • Dependent transport: Cellular uptake relies on human equilibrative nucleoside transporter-1 (hENT1), whose variable expression in tumors causes inconsistent efficacy [3] [6].
  • Phosphorylation dependency: Requires intracellular activation by deoxycytidine kinase (dCK), a rate-limiting step often deficient in resistant cells [9].

Prodrug strategies focus on masking polar groups to enhance lipophilicity. Gemcitabine elaidate modifies the 5ʹ-hydroxyl position with elaidic acid (a C18:1 trans-fatty acid), enabling passive diffusion across cell membranes independent of hENT1. This esterification also reduces susceptibility to CDA-mediated deamination, prolonging systemic exposure [3] [9].

Lipid Conjugation in 5′-Position: Rationale and Synthetic Pathways

Rationale for 5ʹ-Modification:

  • The 5ʹ-hydroxyl group is sterically accessible and less critical for gemcitabine’s interaction with activating kinases than the 4-amino group.
  • Elaidic acid (trans-Δ9-octadecenoic acid) provides optimal chain length (C18) and unsaturation for:
  • Enhanced lipophilicity (LogP = 6.37 vs. −1.4 for gemcitabine) [1] [9].
  • Liquid-crystalline properties, facilitating integration into cellular membranes [9].
  • Ester bonds are cleaved by intracellular esterases (e.g., carboxylesterases), releasing active gemcitabine for phosphorylation [2] [9].

Synthetic Pathway:Gemcitabine elaidate is synthesized via Steglich esterification:

  • Activation: Elaidic acid reacts with N,Nʹ-dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate.
  • Coupling: Nucleophilic attack by gemcitabine’s 5ʹ-hydroxyl group, catalyzed by 4-dimethylaminopyridine (DMAP).
  • Purification: Chromatographic isolation of the (2R,3R,5R)-diastereomer to ensure biological activity [9].

Key Reaction:Gemcitabine + Elaidic acid → Gemcitabine-5ʹ-elaidateConditions: DCC/DMAP, anhydrous dichloromethane, 0°C → 25°C, 12 h.Yield: ~75% after silica gel purification [9].

Comparative Analysis of Gemcitabine Derivatives: Elaidate vs. Other Acyl Modifications

Modifications at gemcitabine’s 5ʹ-position include saturated, unsaturated, and branched fatty acids. Critical differentiators of elaidate:

Table 1: Comparative Profile of Gemcitabine 5ʹ-Acyl Derivatives

DerivativeFatty Acid ChainLipophilicity (LogP)hENT1-Independent UptakeCytotoxicity IC₅₀ (μM)*
GemcitabineNone−1.4No10.0 (MIA PaCa-2)
5ʹ-StearateC18:0 (saturated)6.98Yes1.8
5ʹ-OleateC18:1 (cis-9)6.37Yes0.9
5ʹ-ElaidateC18:1 (trans-9)6.37Yes0.34 (MIA PaCa-2)
5ʹ-ValerateC5:0 (short-chain)1.52Partial8.2

*48-hour exposure in pancreatic cancer cells [3] [9].

Key distinctions:

  • Chain length: C16–C18 chains maximize membrane permeability and in vitro potency. Shorter chains (e.g., valerate, C5) show reduced activity due to insufficient lipophilicity [9].
  • Unsaturation configuration: trans-elaidate outperforms cis-oleate in tumor xenograft models due to superior crystallization behavior, enhancing cellular retention [9].
  • Resistance bypass: Elaidate retains efficacy in dCK-deficient cells at high concentrations (IC₅₀ = 91 μM in AG6000) where gemcitabine fails, indicating partial kinase-independent activation [9].

Structural-Activity Relationship (SAR) of Fatty Acid-Anchored Nucleoside Analogues

SAR studies reveal how structural elements govern gemcitabine elaidate’s efficacy:

Fatty Acid Chain Attributes

  • Chain length:
  • Optimal: C16–C18 (e.g., palmitate to stearate). Longer chains (≥C20) reduce solubility and increase aggregation.
  • Unsaturation:
  • trans-monounsaturated chains (elaidate) enhance membrane fluidity and hydrolysis kinetics vs. saturated analogs.
  • Branching:
  • Iso-branched chains (e.g., isostearate) lower melting points but increase metabolic lability [9].

Nucleoside Core Modifications

  • Sugar moiety:
  • Retention of 2ʹ-deoxy-2ʹ,2ʹ-difluororibose is essential for DNA polymerase inhibition.
  • 4-Amino group:
  • Must remain unmodified to base-pair with cytidine during DNA incorporation [1] [7].

Prodrug Activation Dynamics

  • Esterase sensitivity:
  • Elaidate’s ester bond is cleaved by intracellular carboxylesterases (CES1/2), releasing gemcitabine within 2–4 hours post-uptake [2].
  • Bypass mechanisms:
  • In hENT1-low cells, elaidate shows 50–100× greater potency than gemcitabine.
  • In dCK-deficient lines, high prodrug concentrations (>50 μM) induce cytotoxicity via direct incorporation into DNA as elaidate-monophosphate, albeit inefficiently [9].

Table 2: Metabolic and Pharmacokinetic Properties of Gemcitabine Elaidate

PropertyGemcitabineGemcitabine Elaidate
Solubility in waterHighLow (<0.00035 mg/mL)
Plasma t₁/₂8–20 min120–180 min
Activation enzymedCKEsterases → dCK
CDA susceptibilityHighLow
Oral bioavailabilityNegligible40–60%

*Data derived from preclinical models [1] [9].

Properties

CAS Number

210829-30-4

Product Name

Gemcitabine elaidate

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate

Molecular Formula

C27H43F2N3O5

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

CO101; CO-101; CO 101; CP4126; CP-4126; CP 4126; Gemcitabine elaidate.

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.